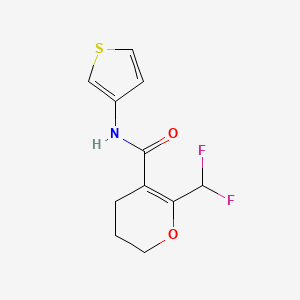
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethyl group, a thiophene ring, and a dihydropyran moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the dihydropyran ring, introduction of the difluoromethyl group, and subsequent attachment of the thiophene ring. Common reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the thiophene ring or other parts of the molecule .
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide include other thiophene-containing molecules and difluoromethyl derivatives. Examples include:
- 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole .
- Diketopyrrolopyrrole-based conjugated polymers containing thieno[3,2-b]thiophene flanking groups .
Uniqueness
Its difluoromethyl group and thiophene ring, in particular, contribute to its versatility and usefulness in various fields of research .
Propiedades
Fórmula molecular |
C11H11F2NO2S |
|---|---|
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-N-thiophen-3-yl-3,4-dihydro-2H-pyran-5-carboxamide |
InChI |
InChI=1S/C11H11F2NO2S/c12-10(13)9-8(2-1-4-16-9)11(15)14-7-3-5-17-6-7/h3,5-6,10H,1-2,4H2,(H,14,15) |
Clave InChI |
NDJFCDHFFXWBSU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(OC1)C(F)F)C(=O)NC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


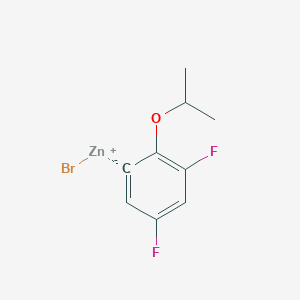
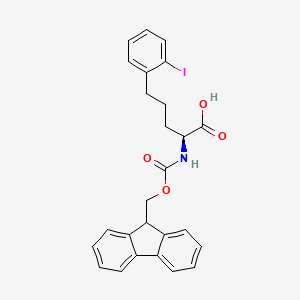

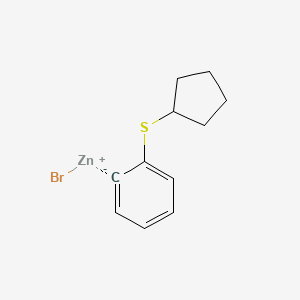
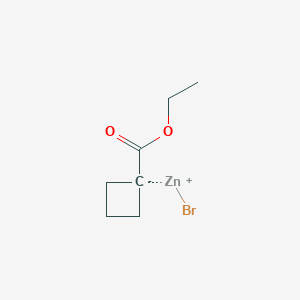
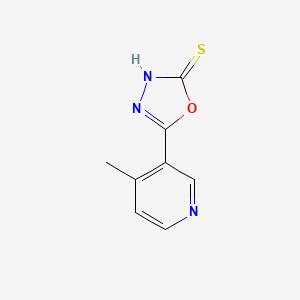
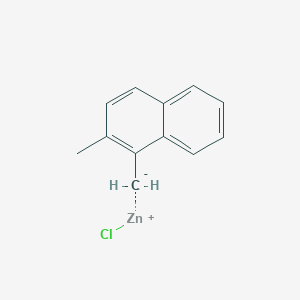



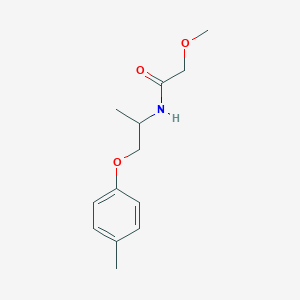
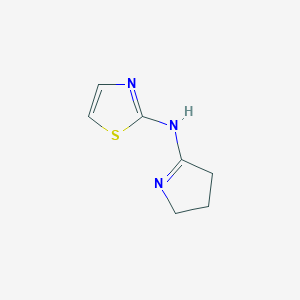
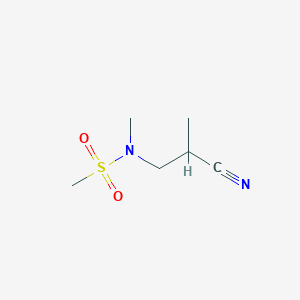
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
